

# Application Notes and Protocols: Western Blot for Histone Acetylation after PU139 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | PU139    |           |
| Cat. No.:            | B1678330 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Histone acetylation is a critical epigenetic modification that plays a central role in regulating gene expression. This process is dynamically controlled by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). HATs catalyze the transfer of an acetyl group to lysine residues on histone tails, neutralizing their positive charge and leading to a more relaxed chromatin structure that is permissive for transcription. Dysregulation of histone acetylation is implicated in various diseases, including cancer.

**PU139** is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor.[1][2] It actively blocks the function of several HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2] By inhibiting these enzymes, **PU139** leads to a global decrease in histone acetylation, a state known as histone hypoacetylation.[1] This results in chromatin condensation and subsequent repression of gene transcription, which can trigger cell cycle arrest and apoptosis in cancer cells.[1] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the effects of **PU139** on histone acetylation.

### **Data Presentation**

The following table summarizes the expected quantitative changes in histone acetylation levels in SK-N-SH neuroblastoma and HCT116 colon carcinoma cells following treatment with **PU139**.



The data is based on experiments where cells were treated with 25  $\mu$ M of **PU139** for 3 hours. [3] Acetylation levels were measured by Western blot and normalized to a loading control (e.g., total Histone H3).

| Cell Line | Histone<br>Modification | Treatment   | Fold Change in Acetylation (Relative to DMSO Control) |
|-----------|-------------------------|-------------|-------------------------------------------------------|
| SK-N-SH   | H3K9ac                  | 25 μM PU139 | ↓ (Significant<br>Decrease)                           |
| SK-N-SH   | H3K14ac                 | 25 μM PU139 | ↓ (Significant<br>Decrease)                           |
| SK-N-SH   | H4K8ac                  | 25 μM PU139 | ↓ (Significant<br>Decrease)                           |
| SK-N-SH   | H4K16ac                 | 25 μM PU139 | ↓ (Significant<br>Decrease)                           |
| HCT116    | H3K9ac                  | 25 μM PU139 | ↓ (Significant<br>Decrease)                           |
| HCT116    | H3K14ac                 | 25 μM PU139 | ↓ (Significant<br>Decrease)                           |
| HCT116    | H4K8ac                  | 25 μM PU139 | ↓ (Significant<br>Decrease)                           |
| HCT116    | H4K16ac                 | 25 μM PU139 | ↓ (Significant<br>Decrease)                           |

# **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the mechanism of action of **PU139** and the experimental workflow for the Western blot protocol.





Click to download full resolution via product page

Caption: Mechanism of **PU139** action on histone acetylation and gene expression.





Click to download full resolution via product page

Caption: Experimental workflow for Western blot analysis of histone acetylation.



# **Experimental Protocols**

This section provides a detailed protocol for performing a Western blot to analyze histone acetylation changes following treatment with **PU139**.

## **Materials and Reagents**

- Cell Culture: Appropriate cell line (e.g., SK-N-SH, HCT116), cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, DMSO, PU139.
- Histone Extraction:
  - Lysis Buffer: 10 mM HEPES (pH 7.9), 1.5 mM MgCl<sub>2</sub>, 10 mM KCl, 0.5 mM DTT, protease inhibitors.
  - o 0.4 N Sulfuric Acid (H2SO4).
  - 20% Trichloroacetic Acid (TCA).
  - Acetone.
- Protein Quantification: BCA Protein Assay Kit.
- SDS-PAGE:
  - 15% Acrylamide/Bis-acrylamide solution.
  - Tris-HCl, SDS, TEMED, APS.
  - Laemmli sample buffer (2X).
- Protein Transfer:
  - PVDF membrane (0.2 μm pore size).
  - Transfer buffer (Tris, Glycine, Methanol).
- Immunoblotting:



- Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
- Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14, anti-acetyl-H4K8, anti-acetyl-H4K16, and a loading control like anti-Histone H3).
- HRP-conjugated secondary antibody.
- Detection: Chemiluminescence (ECL) substrate.

#### **Protocol**

- Cell Culture and PU139 Treatment:
  - 1. Plate cells at an appropriate density and allow them to adhere overnight.
  - 2. Treat cells with the desired concentrations of **PU139** (e.g., 25  $\mu$ M) or DMSO (vehicle control) for the specified duration (e.g., 3 hours).
- Histone Extraction (Acid Extraction Method):
  - Harvest cells and wash with ice-cold PBS.
  - 2. Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.
  - 3. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.
  - 4. Resuspend the nuclear pellet in 0.4 N H<sub>2</sub>SO<sub>4</sub> and incubate with gentle rotation for 1 hour at 4°C.
  - 5. Centrifuge at 16,000 x g for 10 minutes at 4°C.
  - 6. Transfer the supernatant containing the acid-soluble proteins (histones) to a new tube.
  - 7. Add TCA to a final concentration of 20% and incubate on ice for 30 minutes to precipitate the histones.
  - 8. Centrifuge at 16,000 x g for 10 minutes at 4°C.



- 9. Wash the histone pellet twice with ice-cold acetone.
- 10. Air-dry the pellet and resuspend in sterile water.
- Protein Quantification:
  - 1. Determine the protein concentration of the histone extracts using a BCA protein assay according to the manufacturer's instructions.
- SDS-PAGE:
  - Prepare a 15% polyacrylamide gel.
  - 2. Mix equal amounts of protein (e.g.,  $10-20~\mu g$ ) with 2X Laemmli sample buffer and boil for 5 minutes.
  - 3. Load the samples onto the gel and run at 100-120V until the dye front reaches the bottom of the gel.
- · Protein Transfer:
  - 1. Transfer the separated proteins from the gel to a 0.2  $\mu$ m PVDF membrane using a wet or semi-dry transfer system. Transfer for 1-2 hours at 100V or overnight at 30V at 4°C.
- Blocking:
  - 1. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation:
  - 1. Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation:
  - 1. Wash the membrane three times for 10 minutes each with TBST.



- 2. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Detection:
  - 1. Wash the membrane three times for 10 minutes each with TBST.
  - 2. Incubate the membrane with ECL substrate according to the manufacturer's instructions.
  - 3. Capture the chemiluminescent signal using a digital imaging system.
- Data Analysis:
  - 1. Quantify the band intensities using densitometry software (e.g., ImageJ).
  - 2. Normalize the intensity of the acetylated histone bands to the corresponding loading control (e.g., total Histone H3) for each sample.
  - 3. Calculate the fold change in acetylation relative to the vehicle-treated control.

## Conclusion

Western blotting is a robust and widely used technique to assess changes in histone acetylation following treatment with inhibitors like **PU139**. This application note provides a comprehensive framework for researchers to design, execute, and interpret experiments aimed at understanding the epigenetic effects of HAT inhibitors. The provided protocols and diagrams serve as a valuable resource for investigating the role of histone acetylation in various biological and pathological processes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Western Blot for Histone Acetylation after PU139 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678330#western-blot-for-histone-acetylation-after-pu139]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com